

Spectroscopic Profile of N-Hydroxybenzamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: **N-Hydroxybenzamide**

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Hydroxybenzamide** (also known as Benzohydroxamic acid), a compound of significant interest in medicinal chemistry and materials science. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

N-Hydroxybenzamide is an organic compound with the chemical formula $C_7H_7NO_2$.^{[1][2][3]} Its structure consists of a benzamide core with a hydroxyl group attached to the nitrogen atom of the amide group.^[4] This hydroxamic acid functional group is a key feature, contributing to its biological activities and chemical properties.

Molecular Formula: $C_7H_7NO_2$ ^{[1][2][3]} Molecular Weight: 137.14 g/mol ^[1] CAS Registry Number: 495-18-1^{[1][2][3]} Synonyms: Benzohydroxamic acid, Benzhydroxamic acid^{[1][2][3]}

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-Hydroxybenzamide**, providing a clear and objective comparison of its characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational Mode	Frequency (cm ⁻¹)
O-H Stretch	3114 - 3123 (broad)[5]
N-H Stretch	3200[5]
C=O Stretch (Amide I)	1600 - 1614[5]

Note: The IR spectrum is typically acquired using a KBr wafer or as a gas-phase measurement.
[1][2]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data

Proton Assignment	Chemical Shift (δ) in ppm	Solvent
Aromatic Protons (C ₆ H ₅)	7.24 - 8.32	CDCl ₃ [5]
N-OH Proton	9.045 - 9.229	CDCl ₃ [5]

Note: Chemical shifts can vary depending on the solvent and concentration used.

¹³C NMR Data

Carbon Assignment	Chemical Shift (δ) in ppm	Solvent
Carbonyl Carbon (C=O)	164.46 - 169.02	Not Specified[5]
Aromatic Carbons	~127 - 132	Methanol[5]

Table 3: Mass Spectrometry (MS) Data

Ion	m/z
[M] ⁺	137[6]
[M+H] ⁺	138.05496
[M+Na] ⁺	160.03690
[M-H] ⁻	136.04040
Major Fragment	105

Note: The mass spectrum is typically obtained using electron ionization (EI).[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Wafer Technique):

- Grind a small amount of **N-Hydroxybenzamide** with dry potassium bromide (KBr) in an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Setup:

- Use a Fourier Transform Infrared (FTIR) spectrometer.
- Collect a background spectrum of the empty sample compartment.

Spectrum Acquisition:

- Place the KBr pellet in the sample holder.
- Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

- Dissolve 5-10 mg of **N-Hydroxybenzamide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[\[7\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[\[1\]](#)
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.[\[7\]](#)

¹H NMR Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum.

¹³C NMR Acquisition:

- Acquire a standard one-dimensional ¹³C NMR spectrum.
- Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[\[7\]](#)

Data Processing:

- Apply a Fourier transform to the raw data (FID).
- Perform phase and baseline corrections.
- Calibrate the chemical shift scale using the internal standard.[\[7\]](#)

Mass Spectrometry (MS) Protocol

Sample Preparation:

- Prepare a dilute solution of **N-Hydroxybenzamide** in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrument Setup:

- Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Calibrate the instrument using a known standard.

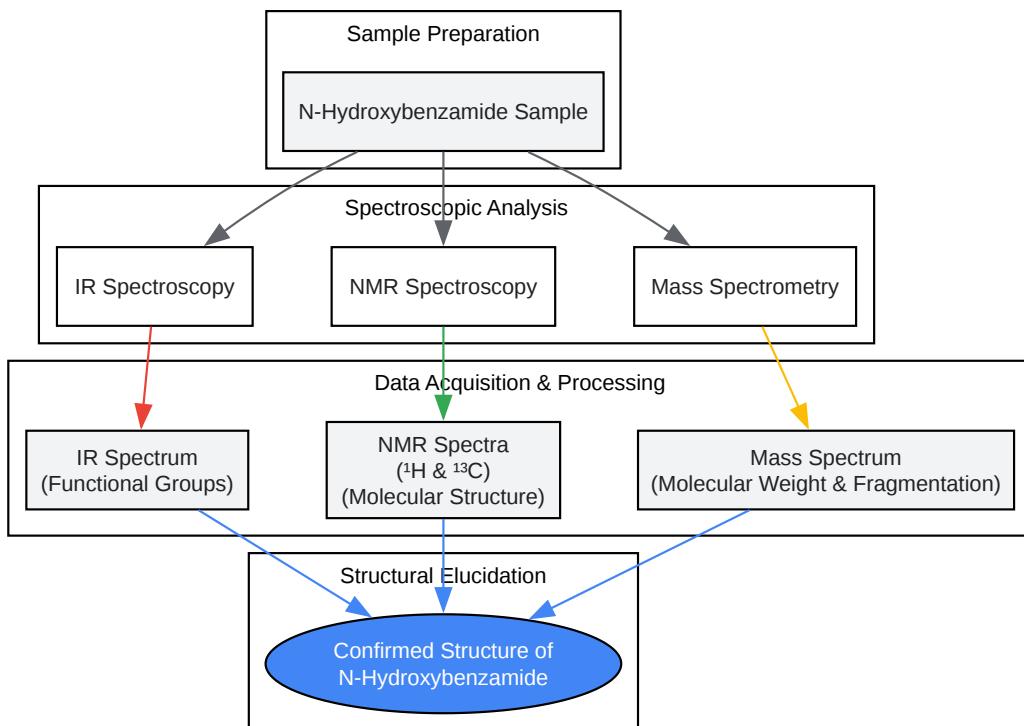
Spectrum Acquisition:

- Introduce the sample into the ion source.
- Acquire the mass spectrum over a suitable m/z range.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of **N-Hydroxybenzamide**.

Spectroscopic Analysis Workflow for N-Hydroxybenzamide

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Caption: General workflow for the spectroscopic analysis of **N-Hydroxybenzamide**.

This guide provides a foundational understanding of the spectroscopic characteristics of **N-Hydroxybenzamide**. For more detailed information, researchers are encouraged to consult the referenced literature and spectral databases.

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